molecular formula C64H107N25O19S2 B13807758 Arg-ser-ser-cys-phe-gly-gly-arg-ile-asp-arg-ile-gly-ala-cys-NH2

Arg-ser-ser-cys-phe-gly-gly-arg-ile-asp-arg-ile-gly-ala-cys-NH2

Cat. No.: B13807758
M. Wt: 1594.8 g/mol
InChI Key: VDURFYRODPWWLV-OGKRBCGNSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Arg-ser-ser-cys-phe-gly-gly-arg-ile-asp-arg-ile-gly-ala-cys-NH2 typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the resin-bound peptide.

    Deprotection: Removal of protecting groups from the amino acid side chains.

    Cleavage: The final peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this peptide involves large-scale SPPS, utilizing automated peptide synthesizers to ensure high yield and purity. The process is optimized for efficiency and scalability, often involving rigorous quality control measures to ensure consistency .

Chemical Reactions Analysis

Types of Reactions

Arg-ser-ser-cys-phe-gly-gly-arg-ile-asp-arg-ile-gly-ala-cys-NH2: can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions include:

    Disulfide-bonded peptides: Formed through oxidation.

    Reduced peptides: Resulting from the reduction of disulfide bonds.

    Peptide analogs: Created through amino acid substitution.

Comparison with Similar Compounds

Arg-ser-ser-cys-phe-gly-gly-arg-ile-asp-arg-ile-gly-ala-cys-NH2: is unique due to its specific sequence and biological activity. Similar compounds include:

These peptides share structural similarities but differ in their receptor affinities and physiological roles.

Properties

Molecular Formula

C64H107N25O19S2

Molecular Weight

1594.8 g/mol

IUPAC Name

2-[(4R,7S,13S,16S,19S,22S,25S,34S,37R)-37-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-34-benzyl-13,22-bis[(2S)-butan-2-yl]-4-carbamoyl-16,25-bis[3-(diaminomethylideneamino)propyl]-7-methyl-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacont-19-yl]acetic acid

InChI

InChI=1S/C64H107N25O19S2/c1-6-31(3)48-60(107)78-26-45(93)79-33(5)51(98)86-42(50(66)97)29-109-110-30-43(87-58(105)41(28-91)85-57(104)40(27-90)84-52(99)35(65)16-11-19-73-62(67)68)59(106)82-38(22-34-14-9-8-10-15-34)53(100)77-24-44(92)76-25-46(94)80-36(17-12-20-74-63(69)70)54(101)89-49(32(4)7-2)61(108)83-39(23-47(95)96)56(103)81-37(55(102)88-48)18-13-21-75-64(71)72/h8-10,14-15,31-33,35-43,48-49,90-91H,6-7,11-13,16-30,65H2,1-5H3,(H2,66,97)(H,76,92)(H,77,100)(H,78,107)(H,79,93)(H,80,94)(H,81,103)(H,82,106)(H,83,108)(H,84,99)(H,85,104)(H,86,98)(H,87,105)(H,88,102)(H,89,101)(H,95,96)(H4,67,68,73)(H4,69,70,74)(H4,71,72,75)/t31-,32-,33-,35-,36-,37-,38-,39-,40-,41-,42-,43-,48-,49-/m0/s1

InChI Key

VDURFYRODPWWLV-OGKRBCGNSA-N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CC(=O)O)[C@@H](C)CC)CCCN=C(N)N)CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)N)C(=O)N)C

Canonical SMILES

CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CC(=O)O)C(C)CC)CCCN=C(N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)N)C(=O)N)C

Origin of Product

United States

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